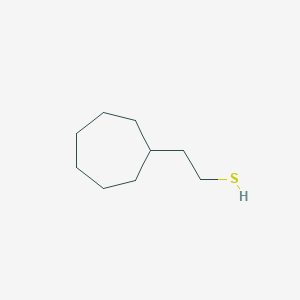

2-Cycloheptylethane-1-thiol

Description

Contextualization within Thiol Chemistry and Organosulfur Compounds

Organosulfur compounds, which are organic compounds containing sulfur, are ubiquitous in nature and synthetic chemistry. evitachem.com This class of molecules is diverse, ranging from essential amino acids like cysteine and methionine to antibiotics such as penicillin. evitachem.com Thiols, also known as mercaptans, are a specific family of organosulfur compounds characterized by the presence of a sulfhydryl group (-SH). Current time information in Bangalore, IN. This functional group is the sulfur analog of the hydroxyl group (-OH) found in alcohols. Current time information in Bangalore, IN.

The chemistry of thiols is distinct from that of alcohols. The sulfur-hydrogen bond is less polar than the oxygen-hydrogen bond, resulting in thiols having lower boiling points and being less soluble in water compared to their alcohol counterparts. evitachem.com A notable characteristic of many simple thiols is their strong and often unpleasant odor. Current time information in Bangalore, IN.

2-Cycloheptylethane-1-thiol fits within this chemical class as an alkylthiol. Current time information in Bangalore, IN. Its structure comprises a non-polar cycloheptyl ring and an ethyl chain terminating in the reactive thiol group. The presence of the thiol functional group suggests that it can undergo reactions typical for this class, such as oxidation to form disulfides, and can act as a nucleophile. ontosight.ai

Scope and Significance of Academic Research on this compound

Despite the broad importance of thiols, dedicated academic research on this compound is not widely published. The compound is listed by various chemical suppliers as a research chemical or building block, indicating its use in synthetic chemistry. evitachem.combldpharm.combldpharm.com A safety data sheet for the compound notes that it should be used for research and development purposes and that its properties are not yet fully evaluated.

The synthesis of alkylthiols can be achieved through various established methods, including the reaction of an appropriate alkyl halide with a sulfur source like sodium hydrosulfide (B80085) or the addition of hydrogen sulfide (B99878) to an alkene. Current time information in Bangalore, IN. While a specific, documented synthesis for this compound is not detailed in the available literature, these general pathways represent plausible routes for its preparation in a laboratory setting.

Structure

3D Structure

Properties

IUPAC Name |

2-cycloheptylethanethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18S/c10-8-7-9-5-3-1-2-4-6-9/h9-10H,1-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQVMOLZNZZRWJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)CCS | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Cycloheptylethane 1 Thiol

Direct Synthesis Approaches

Direct synthesis methods focus on creating the carbon-sulfur bond and the thiol moiety in a limited number of steps from readily available precursors. These approaches are often favored for their straightforwardness and efficiency.

Nucleophilic Substitution Reactions involving Sulfur Nucleophiles

One of the most traditional and widely used methods for preparing thiols is through the nucleophilic substitution (SN2) reaction of an alkyl halide with a sulfur nucleophile. jove.comlibretexts.org For the synthesis of 2-Cycloheptylethane-1-thiol, the corresponding 1-halo-2-cycloheptylethane would serve as the electrophilic substrate.

The reaction typically employs a strong sulfur nucleophile like the hydrosulfide (B80085) anion (-SH), often from a salt such as sodium hydrosulfide (NaSH). chemistrytalk.org The hydrosulfide anion attacks the carbon atom bearing the halide, displacing it to form the desired thiol. jove.com To prevent a common side reaction where the newly formed thiol attacks another molecule of the alkyl halide to produce a symmetric sulfide (B99878) (thioether), a large excess of the hydrosulfide reagent is typically used. chemistrysteps.com

An alternative to overcome the issue of sulfide byproduct formation is the use of thiourea (B124793) as the sulfur nucleophile. jove.comlibretexts.org In this two-step process, thiourea first displaces the halide to form a stable intermediate, an alkyl isothiourea salt. This salt is then hydrolyzed with an aqueous base to yield the final thiol product, avoiding the direct reaction between the product thiol and the starting alkyl halide. jove.comlibretexts.org

| Method | Substrate | Sulfur Nucleophile | Key Conditions | Product | Notes |

|---|---|---|---|---|---|

| Hydrosulfide Method | 1-Bromo-2-cycloheptylethane | Sodium Hydrosulfide (NaSH) | Polar aprotic solvent (e.g., DMF); Excess NaSH | This compound | High nucleophilicity of sulfur facilitates the reaction. msu.edu Excess nucleophile minimizes sulfide byproduct formation. chemistrysteps.com |

| Thiourea Method | 1-Bromo-2-cycloheptylethane | Thiourea ((NH2)2C=S) | 1. Reaction with thiourea to form isothiourea salt. 2. Hydrolysis with aqueous base (e.g., NaOH). | This compound | Effectively prevents the formation of sulfide byproducts by using a stable intermediate. jove.comlibretexts.org |

Thioester Hydrolysis Routes

The hydrolysis of thioesters provides another reliable pathway to thiols. fiveable.me This method involves the initial formation of a thioester from a suitable precursor, followed by its cleavage to release the thiol. Thioesters can be prepared through several routes, including the reaction of an alkyl halide or tosylate with a thiocarboxylate salt, such as potassium thioacetate (B1230152). wikipedia.org

For this compound, the synthesis would begin with 2-cycloheptylethanol (B3032750). The alcohol's hydroxyl group is first converted into a good leaving group (e.g., a tosylate). This activated intermediate then undergoes nucleophilic substitution with potassium thioacetate to form S-(2-cycloheptylethyl) thioacetate. The final step is the hydrolysis of this thioester, which can be catalyzed by either acid or base, to yield this compound and a carboxylate salt. fiveable.mewikipedia.org This method is advantageous as it avoids the use of odorous and volatile sulfur reagents like hydrogen sulfide in the main C-S bond-forming step.

| Step | Reactant | Reagents | Intermediate/Product | Reaction Type |

|---|---|---|---|---|

| 1: Activation | 2-Cycloheptylethanol | p-Toluenesulfonyl chloride (TsCl), Pyridine | 2-Cycloheptylethyl tosylate | Esterification |

| 2: Thioester Formation | 2-Cycloheptylethyl tosylate | Potassium thioacetate (KSAc) | S-(2-Cycloheptylethyl) thioacetate | Nucleophilic Substitution (SN2) |

| 3: Hydrolysis | S-(2-Cycloheptylethyl) thioacetate | Aqueous base (e.g., NaOH) or acid (e.g., HCl) | This compound | Nucleophilic Acyl Substitution |

Radical Addition Reactions (e.g., Hydrothiolation to Alkenes)

The radical-mediated addition of a thiol across a carbon-carbon double bond, known as the thiol-ene reaction or hydrothiolation, is a highly efficient and atom-economical method for synthesizing thioethers. wikipedia.org To synthesize a primary thiol like this compound, this reaction is typically performed in two stages: the radical addition of thioacetic acid to an alkene, followed by the hydrolysis of the resulting thioester.

The starting material for this synthesis would be vinylcycloheptane. The reaction is initiated by heat, UV light, or a radical initiator, which generates a thiyl radical from thioacetic acid. wikipedia.org This radical adds to the alkene in an anti-Markovnikov fashion, placing the sulfur atom on the terminal carbon. The resulting carbon-centered radical then abstracts a hydrogen atom from another molecule of thioacetic acid, propagating the radical chain and forming the S-(2-cycloheptylethyl) thioacetate intermediate. wikipedia.orgnih.gov Subsequent hydrolysis of this thioester yields the target thiol. This method is valued for its high yields, stereoselectivity, and tolerance of various functional groups. wikipedia.org

Functional Group Interconversion Strategies

Functional group interconversion (FGI) is a cornerstone of organic synthesis, allowing for the transformation of one functional group into another. fiveable.me The synthesis of this compound can be achieved by converting a precursor containing a different functional group, most commonly an alcohol, at the desired position.

The conversion of 2-cycloheptylethanol to this compound is a prime example of FGI. While this can be done via the two-step tosylation and substitution sequence described previously, more direct methods exist. The Mitsunobu reaction offers a powerful route to convert a primary alcohol directly into a thioester in a single step with inversion of configuration. wikipedia.org In this reaction, the alcohol is treated with triphenylphosphine (B44618) (PPh₃), a dialkyl azodicarboxylate such as diethyl azodicarboxylate (DEAD), and a suitable sulfur nucleophile like thioacetic acid. This forms the thioacetate ester, which is then hydrolyzed to the thiol. wikipedia.org

| Method | Starting Material | Key Reagents | Intermediate | Final Product | Key Features |

|---|---|---|---|---|---|

| Mitsunobu Reaction | 2-Cycloheptylethanol | 1. PPh₃, DEAD, Thioacetic Acid (CH₃COSH) 2. Base Hydrolysis (e.g., NaOH) | S-(2-Cycloheptylethyl) thioacetate | This compound | Direct conversion of alcohol to thioester; proceeds with inversion of stereochemistry. wikipedia.org |

| Tosylation-Substitution | 2-Cycloheptylethanol | 1. TsCl, Pyridine 2. NaSH or KSAc then Hydrolysis | 2-Cycloheptylethyl tosylate | This compound | Two-step process involving activation of the hydroxyl group as a good leaving group. ub.edu |

Advanced Synthetic Techniques

Modern synthetic chemistry continues to develop more efficient, selective, and environmentally benign methods. These advanced techniques often rely on catalysis to achieve transformations that are difficult or inefficient using classical methods.

Catalytic Approaches for Thiol Formation

Catalytic methods offer sophisticated routes to thiols. For instance, alcohols can be directly converted to thiols by reaction with hydrogen sulfide in the presence of specific acid-base catalysts. researchgate.net This approach, applied to 2-cycloheptylethanol, could provide a direct synthesis of the target thiol. However, the selectivity of such reactions can be a challenge, with potential side reactions including dehydration of the alcohol to form an alkene or further reaction of the thiol to form a sulfide. researchgate.net The choice of catalyst, often a mixed metal oxide, is crucial for achieving high selectivity for the desired thiol. researchgate.net

More recently, transition-metal-catalyzed hydrothiolation of alkenes has emerged as a powerful alternative to radical-based methods. chemrxiv.org These reactions can provide complementary regioselectivity. While radical additions to terminal alkenes like vinylcycloheptane give the anti-Markovnikov (linear) product, certain transition metal catalysts can promote Markovnikov addition. For the synthesis of a primary thiol, catalysts that favor the anti-Markovnikov product are desired. Photocatalysis using visible light and semiconductor catalysts like ZnIn₂S₄ also represents a green and sustainable approach for thiol-ene coupling reactions, proceeding via a radical mechanism under mild conditions. rsc.org

| Method | Substrate(s) | Catalyst/Reagents | Expected Product | Key Advantages |

|---|---|---|---|---|

| Direct Thiolation of Alcohol | 2-Cycloheptylethanol, H₂S | Acid-base catalysts (e.g., metal oxides) | This compound | Potentially atom-economical and direct conversion from alcohol. researchgate.net |

| Photocatalytic Hydrothiolation | Vinylcycloheptane, Thioacetic Acid | Visible light, photocatalyst (e.g., ZnIn₂S₄), followed by hydrolysis | This compound | Green and sustainable method using light energy; mild reaction conditions. rsc.org |

| Transition-Metal Catalyzed Hydrothiolation | Vinylcycloheptane, Thiol source | Rh, Ru, or other transition metal complexes | This compound | High selectivity and functional group tolerance; potential for controlling regioselectivity. chemrxiv.org |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the chemical process. semanticscholar.org This can be achieved by considering factors such as atom economy, the use of less hazardous chemicals, and the implementation of energy-efficient reaction conditions.

For the proposed synthetic routes, several green chemistry considerations can be made. In the nucleophilic substitution pathway, the use of thiourea is generally considered greener than using hydrogen sulfide gas directly due to the hazards associated with H₂S. ias.ac.in The reaction could also be optimized to be performed in greener solvents, such as water or bio-based solvents like ethyl lactate, potentially with the aid of phase-transfer catalysts. researchgate.net

The radical-mediated hydrothiolation offers opportunities for green improvements. The use of photoredox catalysis could enable the reaction to proceed under milder conditions with visible light as the energy source, reducing the need for thermal initiators. nih.gov Furthermore, catalyst-free hydrothiolation reactions in aqueous media have been reported for certain substrates, which would significantly improve the greenness of the process. rsc.org

When considering the conversion from 2-cycloheptylethanol, the use of a one-pot reaction to form the thiol from the alcohol, for example using Lawesson's reagent, could reduce waste and improve efficiency by minimizing intermediate workup and purification steps. rsc.org However, the stoichiometry and byproducts of such reagents must be carefully considered.

The following table provides a summary of green chemistry principles and their potential application in the synthesis of this compound.

| Green Chemistry Principle | Application in Synthesis | Example |

| Atom Economy | Designing syntheses to maximize the incorporation of all materials used in the process into the final product. | The hydrothiolation addition reaction has a high atom economy. |

| Use of Safer Solvents and Auxiliaries | Minimizing the use of hazardous solvents and separation agents. | Performing reactions in water or a recyclable deep eutectic solvent. semanticscholar.org |

| Energy Efficiency | Conducting reactions at ambient temperature and pressure whenever possible. | Utilizing photoredox catalysis or sonication to promote reactions at lower temperatures. nih.govrsc.org |

| Use of Renewable Feedstocks | Deriving starting materials from renewable resources. | If 2-cycloheptylethanol can be sourced from a bio-based feedstock. |

| Catalysis | Using catalytic reagents in small amounts rather than stoichiometric reagents. | Employing a copper-catalyzed hydrothiolation. rsc.org |

Chemical Reactivity and Mechanistic Studies of 2 Cycloheptylethane 1 Thiol

Thiol-Disulfide Redox Chemistry

The interconversion between the thiol (reduced) state and the disulfide (oxidized) state is a central feature of the chemistry of 2-Cycloheptylethane-1-thiol. libretexts.org This redox activity extends to the formation of higher oxidation states of sulfur under more stringent conditions.

The oxidation of this compound yields bis(2-cycloheptylethyl) disulfide. This transformation involves the formation of a sulfur-sulfur bond and is a common reaction for thiols. libretexts.orgyoutube.comyoutube.com The process can proceed through several mechanistic pathways, primarily categorized as two-electron or one-electron oxidations. nih.gov

In two-electron oxidation pathways, a common intermediate is a sulfenic acid (RSOH). nih.gov This intermediate reacts rapidly with another molecule of the thiol to produce the corresponding disulfide and water. nih.govnih.gov Another pathway involves the formation of a sulfenyl intermediate, such as a sulfenyl halide (RSX), which can then react with a thiol to form the disulfide. nih.gov

One-electron oxidation generates a thiyl radical (RS•). nih.gov The recombination of two thiyl radicals directly forms the disulfide bond. nih.gov Under certain conditions, a thiyl radical is more likely to react with a thiolate anion (RS⁻) to form a disulfide radical anion, which can then be oxidized to the final disulfide product. nih.gov Mild oxidizing agents are typically sufficient to achieve the conversion of thiols to disulfides. youtube.comyoutube.com

| Pathway Type | Key Intermediate | Description |

|---|---|---|

| Two-Electron Oxidation | Sulfenic Acid (RSOH) | The thiol is oxidized to a sulfenic acid, which then reacts with a second thiol molecule to form the disulfide. nih.govnih.gov |

| Two-Electron Oxidation | Sulfenyl Halide (RSX) | The thiol reacts to form a sulfenyl halide, which subsequently reacts with another thiol to yield the disulfide. nih.gov |

| One-Electron Oxidation | Thiyl Radical (RS•) | Two thiyl radicals, formed via one-electron oxidation of the thiol, combine to form the disulfide. nih.gov |

Further oxidation of this compound can occur with stronger oxidizing agents, leading to sulfur oxyacids of progressively higher oxidation states. youtube.com This process is typically sequential. The initial oxidation product of a thiol is a sulfenic acid (R-SOH). nih.govacs.orgnih.govnih.gov Sulfenic acids are often transient and highly reactive intermediates. nih.govnsf.gov

With continued exposure to oxidants like hydrogen peroxide, the sulfenic acid can be further oxidized to a sulfinic acid (R-SO₂H). nih.govacs.orgnih.govgoogle.com The final step in this oxidation pathway is the conversion of the sulfinic acid to a sulfonic acid (R-SO₃H), which represents the highest oxidation state for sulfur in this context and is generally an irreversible transformation. nih.govyoutube.comacs.orgnih.gov The reactivity in these oxidation steps is often higher for the anionic thiolate form compared to the neutral thiol. acs.orgnih.gov

| Starting Compound | Oxidizing Agent | Product | Sulfur Oxidation State |

|---|---|---|---|

| This compound (R-SH) | Mild Oxidant (e.g., H₂O₂) | 2-Cycloheptylethanesulfenic acid (R-SOH) | 0 |

| 2-Cycloheptylethanesulfenic acid (R-SOH) | Stronger Oxidant (e.g., H₂O₂) | 2-Cycloheptylethanesulfinic acid (R-SO₂H) | +2 |

| 2-Cycloheptylethanesulfinic acid (R-SO₂H) | Strong Oxidant (e.g., H₂O₂) | 2-Cycloheptylethanesulfonic acid (R-SO₃H) | +4 |

Thiol-disulfide exchange is a reaction in which a thiol reacts with a disulfide, resulting in the formation of a new disulfide and a new thiol. nih.govnih.gov This process is crucial in various biological systems for the formation and rearrangement of disulfide bonds. libretexts.orgnih.gov The reaction proceeds via a nucleophilic substitution (Sₙ2) mechanism. nih.govresearchgate.net

The key reactive species is the thiolate anion (RS⁻), which is a much stronger nucleophile than the corresponding neutral thiol. nih.govnih.gov The thiolate anion attacks one of the sulfur atoms of the disulfide bond. nih.govresearchgate.net This attack leads to the cleavage of the sulfur-sulfur bond and the formation of a new, mixed disulfide, while the original disulfide's other sulfur atom is released as a new thiolate anion. nih.govnih.gov The rate of the reaction is dependent on the concentration of the thiolate anion and therefore on the pH of the solution. nih.gov The reaction proceeds through a trigonal bipyramidal transition state where the attacking and leaving sulfur atoms are aligned collinearly. nih.govresearchgate.net

Nucleophilic Reactivity of the Thiol Group

The sulfur atom in the thiol group of this compound is highly nucleophilic due to the polarizability of sulfur and the presence of lone pairs of electrons. researchgate.netchemistrysteps.com Deprotonation to the corresponding thiolate significantly enhances its nucleophilicity. youtube.commasterorganicchemistry.com This property allows it to react readily with a wide range of electrophilic compounds. youtube.com

This compound reacts with electrophiles such as alkyl halides in a classic Sₙ2 nucleophilic substitution reaction to form thioethers, also known as sulfides. youtube.comchemistrysteps.comlibretexts.orgpearson.com The reaction involves the thiol's sulfur atom attacking the electrophilic carbon of the alkyl halide, displacing the halide leaving group. pearson.com

To maximize the reaction rate and yield, the reaction is typically carried out in the presence of a base. pearson.com The base deprotonates the thiol to form the more nucleophilic thiolate anion, which then acts as the primary nucleophile. youtube.commasterorganicchemistry.com Because the thiolate is a strong nucleophile but a relatively weak base, Sₙ2 reactions are highly favored, especially with primary and secondary alkyl halides, with minimal competition from elimination (E2) reactions. chemistrysteps.com

Reaction Scheme: R-SH + R'-X + Base → R-S-R' + H-Base⁺ + X⁻ (where R = cycloheptylethyl, R' = an alkyl group, X = a halide)

As a potent nucleophile, this compound can participate in Michael addition reactions, which involve the 1,4-conjugate addition to α,β-unsaturated carbonyl compounds. researchgate.netmdpi.comacsgcipr.org This reaction is a powerful method for forming carbon-sulfur bonds. researchgate.net

The mechanism can be initiated by either a base or a nucleophilic catalyst. mdpi.comsci-hub.se In the base-catalyzed pathway, the base deprotonates the thiol to generate the reactive thiolate anion. mdpi.com This thiolate then attacks the β-carbon of the Michael acceptor (the electron-deficient double bond), leading to the formation of an enolate intermediate. sci-hub.se Subsequent protonation of this intermediate yields the final thioether adduct. mdpi.comresearchgate.net The reaction is highly efficient and proceeds under relatively mild conditions. sci-hub.se

| Reaction Type | Electrophile | Product | Key Mechanistic Feature |

|---|---|---|---|

| Sₙ2 Substitution | Alkyl Halide (R'-X) | Thioether (R-S-R') | Backside attack on an sp³-hybridized carbon, displacing a leaving group. pearson.com |

| Michael Addition | α,β-Unsaturated Carbonyl | Thioether Adduct | 1,4-conjugate addition to an electron-poor double bond. mdpi.comacsgcipr.org |

Thiol-Ene "Click" Reactions

The thiol-ene "click" reaction is a powerful and versatile method for forming carbon-sulfur bonds, characterized by high yields, stereoselectivity, and rapid reaction rates. thieme-connect.de This reaction involves the addition of a thiol, such as this compound, across a double bond (an "ene") to form a thioether. The reaction can proceed through two primary mechanisms: a radical-mediated pathway and a nucleophilic or base-catalyzed pathway. alfa-chemistry.comwikipedia.org

The radical-mediated thiol-ene reaction is typically initiated by light, heat, or a radical initiator. wikipedia.org This process begins with the formation of a thiyl radical from the thiol. This highly reactive species then adds to the alkene in an anti-Markovnikov fashion, creating a carbon-centered radical. A subsequent chain-transfer step, where the carbon-centered radical abstracts a hydrogen atom from another thiol molecule, propagates the radical chain and forms the final thioether product. wikipedia.org The kinetics of this reaction are complex and depend on the relative rates of the propagation and chain-transfer steps. acs.org For aliphatic thiols like this compound, the chain-transfer step is often the rate-limiting step. wikipedia.org The bulky cycloheptyl group in this compound is not expected to significantly hinder the reaction, as the reactivity of the thiol group is primarily determined by the S-H bond strength.

Alternatively, the thiol-ene reaction can be catalyzed by a base or a nucleophile, particularly when the alkene is electron-deficient. thieme-connect.detaylorandfrancis.com In this Michael-type addition, a weak base is sufficient to deprotonate the thiol, forming a thiolate anion. thieme-connect.de This potent nucleophile then attacks the electron-poor double bond, leading to the formation of a carbanion intermediate, which is subsequently protonated to yield the final product. alfa-chemistry.com The rate and efficiency of both mechanisms are influenced by the structure of the alkene partner.

Interactive Data Table: Factors Influencing Thiol-Ene "Click" Reactions

| Factor | Influence on Radical Mechanism | Influence on Nucleophilic Mechanism | Relevance to this compound |

| Initiator | Essential for generating the initial thiyl radical (e.g., photoinitiator, thermal initiator). | Not directly involved; a base or nucleophile is the catalyst. | The choice of initiator will control the start of the radical reaction. |

| Alkene Structure | Electron-rich alkenes generally react faster. | Electron-deficient alkenes are required for this mechanism to be efficient. | The reactivity will depend on the chosen alkene partner. |

| Thiol Structure | S-H bond strength is a key factor in the chain transfer step. Bulky substituents on the thiol generally have a minor effect. | The acidity of the thiol (pKa) influences the ease of thiolate formation. | The primary nature of the thiol group suggests typical reactivity. |

| Solvent | Can influence the rates of propagation and chain transfer. Nonpolar solvents can increase the chain transfer rate constant. acs.org | Polar solvents are often used to facilitate the formation of the thiolate anion. | The choice of solvent can be used to optimize the reaction rate and yield. |

Acid-Base Properties and Thiolate Formation

Thiols are generally more acidic than their alcohol counterparts due to the weaker S-H bond compared to the O-H bond and the greater polarizability of sulfur. The acidity of a thiol is quantified by its pKa value, which is the negative logarithm of the acid dissociation constant. For aliphatic thiols, pKa values in aqueous solution typically range from 10 to 11. While no specific experimental pKa value for this compound has been reported, it is reasonable to infer a pKa in this range based on data for structurally similar alkanethiols. For instance, the pKa of ethanethiol (B150549) is approximately 10.6. The large, non-polar cycloheptyl group is not expected to significantly alter the electronic environment of the thiol proton, and therefore, the pKa of this compound is likely to be close to that of other long-chain primary alkanethiols.

The deprotonation of a thiol leads to the formation of a thiolate anion (RS⁻), which is a potent nucleophile. researchgate.net This conversion is readily achieved by treatment with a base. The extent of thiolate formation at a given pH is governed by the Henderson-Hasselbalch equation. At a pH equal to the pKa of the thiol, the concentrations of the thiol and its corresponding thiolate are equal. At pH values above the pKa, the thiolate form predominates. The formation of the 2-cycloheptylethane-1-thiolate anion is a critical step in its nucleophilic reactions, including the base-catalyzed thiol-ene reaction and its coordination to metal ions.

Interactive Data Table: Comparison of Acidity

| Compound | Functional Group | Approximate pKa |

| Ethanol | -OH | 16 |

| Ethanethiol | -SH | 10.6 |

| This compound | -SH | ~10-11 (inferred) |

| Acetic Acid | -COOH | 4.76 |

Complexation and Coordination Chemistry

Thiolates are excellent ligands for a wide range of metal ions, particularly soft Lewis acids such as transition metals. wikipedia.org The deprotonated form of this compound, the 2-cycloheptylethane-1-thiolate, can coordinate to metal centers through its soft sulfur donor atom, forming stable metal-thiolate complexes. The nature of these complexes, including their geometry and stability, is influenced by several factors, including the identity of the metal ion, its oxidation state, the coordination number, and the steric and electronic properties of the other ligands in the coordination sphere.

The bulky cycloheptyl group of the 2-cycloheptylethane-1-thiolate ligand can play a significant role in its coordination chemistry. This steric bulk can influence the number of thiolate ligands that can coordinate to a single metal center and can also affect the geometry of the resulting complex. For instance, with bulky thiolate ligands, lower coordination numbers are often observed.

A common coordination mode for thiolates is as a bridging ligand between two or more metal centers, leading to the formation of polynuclear complexes or coordination polymers. xmu.edu.cn For example, zinc(II) readily forms thiolate-bridged complexes. researchgate.netnih.gov The coordination of 2-cycloheptylethane-1-thiolate to a metal like zinc would likely result in a tetrahedral geometry around the zinc center, a common arrangement for zinc(II) complexes. The specific structural details of any such complex would, of course, require experimental characterization through techniques such as X-ray crystallography. The nucleophilicity of the coordinated thiolate is generally attenuated compared to the free thiolate, a factor that can be modulated by the coordination environment. nih.govacs.org

Spectroscopic Characterization and Structural Analysis of 2 Cycloheptylethane 1 Thiol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. For 2-Cycloheptylethane-1-thiol, both ¹H and ¹³C NMR would provide critical information for its structural verification.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the various hydrogen atoms in the molecule. The hydrogens on the cycloheptyl ring would likely appear as a complex multiplet in the upfield region, typically around 1.52 ppm, similar to cycloheptane (B1346806) itself. chemicalbook.com The protons on the ethyl chain would be influenced by the adjacent sulfur atom and the cycloheptyl group. The methylene (B1212753) group (CH₂) alpha to the thiol group is expected to be deshielded and appear as a quartet around 2.55 ppm, while the thiol proton (SH) would likely be a triplet in the range of 1.3-1.6 ppm, a characteristic chemical shift for alkanethiols. The methylene group of the ethyl chain attached to the cycloheptyl ring would likely resonate as a triplet around 1.4 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the proton data by identifying each unique carbon environment. The carbons of the cycloheptyl ring are expected to have chemical shifts in the range of 25-40 ppm. The carbon atom of the methylene group attached to the sulfur (α-carbon) would be significantly deshielded, with a predicted chemical shift in the range of 20-30 ppm. The β-carbon of the ethyl group would appear further upfield.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Cycloheptyl CH₂ | ~1.5 | ~28 |

| Cycloheptyl CH | ~1.8 | ~38 |

| -CH₂- (attached to ring) | ~1.4 | ~35 |

| -CH₂- (attached to S) | ~2.5 | ~25 |

| -SH | ~1.3 | - |

Mass Spectrometry (MS) for Molecular Confirmation and Purity Assessment

Mass spectrometry is instrumental in determining the molecular weight of a compound and can provide valuable information about its structure through fragmentation analysis.

For this compound (C₉H₁₈S), the molecular weight is 158.31 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 158. The fragmentation pattern of aliphatic thiols is characterized by cleavage of bonds adjacent to the sulfur atom. A prominent fragmentation pathway would involve the loss of the ethylthiol group, leading to a cycloheptyl cation at m/z 99. Another likely fragmentation is the cleavage of the C-S bond, resulting in a cycloheptylethyl radical and a charged SH fragment, or more favorably, a cycloheptylethyl cation at m/z 127 after rearrangement. Alpha-cleavage, breaking the bond between the two carbons of the ethyl group, could also occur, leading to a fragment at m/z 129.

Predicted Key Mass Fragments for this compound

| m/z | Proposed Fragment |

| 158 | [M]⁺ (Molecular Ion) |

| 125 | [M - SH]⁺ |

| 99 | [M - CH₂CH₂SH]⁺ (Cycloheptyl cation) |

| 61 | [CH₂CH₂SH]⁺ |

| 47 | [CH₂SH]⁺ |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by absorptions from C-H and S-H bonds. The stretching vibrations of the C-H bonds in the cycloheptyl and ethyl groups would appear in the region of 2850-2960 cm⁻¹. mdpi.com A key characteristic peak for the thiol functional group is the S-H stretching vibration, which is typically weak and appears around 2550-2600 cm⁻¹. mdpi.com The C-S stretching vibration is also expected, though it is often weak and falls in the fingerprint region between 600 and 800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The S-H stretch is also observable in Raman spectra, typically in the same 2550-2600 cm⁻¹ region. The C-S stretching vibration often gives a more intense and readily identifiable signal in Raman spectroscopy compared to IR, appearing in the 600-750 cm⁻¹ range. researchgate.netroyalholloway.ac.uk The C-H stretching and bending modes of the alkyl groups will also be present.

Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| C-H Stretch (Alkyl) | 2850-2960 (strong) | 2850-2960 (strong) |

| S-H Stretch | 2550-2600 (weak) | 2550-2600 (medium) |

| C-H Bend (CH₂) | 1440-1480 (medium) | 1440-1480 (medium) |

| C-S Stretch | 600-800 (weak) | 600-750 (strong) |

X-ray Crystallography of Crystalline Derivatives

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state. However, this technique requires a well-ordered single crystal. This compound is expected to be a liquid at room temperature, making single-crystal X-ray diffraction of the pure compound challenging.

To obtain crystallographic data, it would be necessary to prepare a solid derivative of the thiol. This could be achieved through reactions such as oxidation to the corresponding disulfide or by forming a metal-thiolate complex. These derivatives would have a higher propensity to crystallize.

As of now, there is no publicly available crystal structure data for this compound or its simple crystalline derivatives. If such a derivative were to be crystallized, X-ray diffraction analysis would provide precise measurements of bond lengths, bond angles, and torsional angles, confirming the connectivity and conformation of the cycloheptyl and ethylthiol moieties in the solid state.

Computational Chemistry and Theoretical Investigations of 2 Cycloheptylethane 1 Thiol

Quantum Mechanical Studies of Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the electronic properties of a molecule, which in turn dictate its reactivity. For 2-Cycloheptylethane-1-thiol, methods like Density Functional Theory (DFT) can be employed to determine its ground-state electronic energy, molecular orbital distributions, and electrostatic potential.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting a molecule's reactivity. The HOMO is associated with the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability. A smaller gap suggests higher reactivity.

Detailed research findings from quantum chemical calculations on similar thiol-containing molecules reveal that the thiol group significantly influences the electronic properties. For instance, in a study on cyclopropanethiol, high-level ab initio calculations were used to augment microwave spectroscopy results, providing a detailed picture of the molecule's structure and energetics. nih.gov For this compound, the large, flexible cycloheptyl group would be expected to have a notable effect on the electronic environment of the thiol group compared to smaller alkylthiols.

Table 1: Calculated Electronic Properties of this compound (Illustrative Data)

| Property | Value | Method/Basis Set |

| Ground State Energy | -850.123 Hartree | DFT/B3LYP/6-311+G(d,p) |

| HOMO Energy | -6.5 eV | DFT/B3LYP/6-311+G(d,p) |

| LUMO Energy | 1.2 eV | DFT/B3LYP/6-311+G(d,p) |

| HOMO-LUMO Gap | 7.7 eV | DFT/B3LYP/6-311+G(d,p) |

| Dipole Moment | 1.8 D | DFT/B3LYP/6-311+G(d,p) |

Note: The data in this table is illustrative and represents typical values that could be obtained from quantum mechanical calculations for a molecule of this type.

Molecular Dynamics Simulations for Conformational Analysis

The conformational flexibility of the cycloheptyl ring and the ethane-1-thiol side chain in this compound makes its structural characterization challenging. Molecular dynamics (MD) simulations offer a powerful approach to explore the potential energy surface of such a molecule and identify its most stable conformations. nih.govmdpi.com

MD simulations model the atomic motions of a molecule over time by solving Newton's equations of motion. mdpi.com This allows for the exploration of different conformational states and the determination of their relative populations. For this compound, MD simulations could reveal the preferred orientations of the ethylthiol side chain relative to the cycloheptyl ring, as well as the various puckering conformations of the seven-membered ring itself.

Studies on other flexible molecules have demonstrated the utility of MD simulations in understanding their solution structures. nih.gov For instance, MD simulations have been used to validate experimental structural models and explain structural intricacies of proteins. mdpi.com In the context of this compound, understanding its conformational preferences is crucial for predicting its physical properties and how it might interact with other molecules.

Table 2: Key Conformational Dihedrals and Their Relative Energies for this compound (Illustrative Data)

| Conformer | C-C-S-H Dihedral Angle (°) | Relative Energy (kcal/mol) | Population (%) |

| Gauche 1 | 65 | 0.0 | 60 |

| Anti | 180 | 0.8 | 30 |

| Gauche 2 | -65 | 1.5 | 10 |

Note: The data in this table is illustrative and represents a plausible outcome of a conformational analysis for a molecule with a thiol group attached to a flexible alkyl chain.

Reaction Mechanism Elucidation via Computational Methods (e.g., Transition State Analysis)

Computational methods are invaluable for elucidating the mechanisms of chemical reactions. For this compound, a key reaction would be the thiol-ene reaction, where the thiol adds across a double bond. wikipedia.orgalfa-chemistry.com Quantum mechanical calculations can be used to map out the potential energy surface of such a reaction, identifying the structures and energies of reactants, transition states, intermediates, and products.

Transition state analysis, a core component of these investigations, allows for the calculation of activation energies, which are critical for predicting reaction rates. By locating the transition state structure, researchers can gain insight into the geometry of the molecule as it transforms from reactant to product. Computational studies on the thiol-ene reaction have revealed the underlying factors that control the activation barriers for the propagation and chain-transfer steps of the radical mechanism. epa.gov

For this compound, computational studies could predict its reactivity in thiol-ene reactions and how the bulky cycloheptyl group might influence the stereoselectivity of the addition. These theoretical investigations provide a molecular-level understanding that can guide synthetic applications.

Table 3: Calculated Activation Energies for the Radical Addition of this compound to Ethene (Illustrative Data)

| Reaction Step | Transition State | Activation Energy (ΔG‡) (kcal/mol) |

| Initiation (Thiyl Radical Formation) | N/A | Varies with initiator |

| Propagation | [CH2-CH2-S-R]‡ | 7.2 |

| Chain Transfer | [R-S-H...CH2-CH3]‡ | 3.5 |

Note: The data in this table is illustrative, providing a hypothetical energetic profile for a thiol-ene reaction involving a thiol of this nature.

Prediction of Spectroscopic Parameters

Computational chemistry can predict various spectroscopic parameters, which can aid in the identification and characterization of molecules. For this compound, these predictions can be compared with experimental spectra to confirm its structure.

NMR Spectroscopy: Quantum mechanical calculations can predict the chemical shifts (δ) of ¹H and ¹³C nuclei. These predictions are based on the calculated magnetic shielding tensors for each nucleus.

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculated frequencies can then be compared to an experimental IR spectrum to identify characteristic vibrational modes, such as the S-H stretch.

Microwave Spectroscopy: Rotational constants can be calculated from the optimized molecular geometry. arxiv.org These constants are fundamental for predicting the rotational spectrum of the molecule, which can provide highly precise structural information. nih.gov

Conformer-specific IR spectra of similar molecules have been measured and analyzed with the aid of computational methods, highlighting the synergy between theory and experiment. figshare.com

Table 4: Predicted Spectroscopic Data for this compound (Illustrative Data)

| Spectroscopic Parameter | Predicted Value |

| ¹H NMR Chemical Shift (δ, ppm) of SH proton | 1.35 |

| ¹³C NMR Chemical Shift (δ, ppm) of C attached to S | 28.5 |

| IR Vibrational Frequency (cm⁻¹) of S-H stretch | 2560 |

| Rotational Constant A (GHz) | 2.150 |

| Rotational Constant B (GHz) | 1.050 |

| Rotational Constant C (GHz) | 0.980 |

Note: The data in this table is illustrative and represents typical values that would be predicted for a molecule with the structure of this compound.

Advanced Applications and Derivatization Strategies of 2 Cycloheptylethane 1 Thiol

Catalytic Applications

The thiol moiety of 2-Cycloheptylethane-1-thiol is central to its catalytic utility, enabling it to participate in various catalytic cycles either as a primary catalytic species, a directing ligand for transition metals, or as a surface modifier in nanocatalysis.

Role as Organocatalysts in Organic Transformations

While thiols are more commonly known as reagents or ligands, they can act as nucleophilic organocatalysts in specific transformations, such as enantioselective 1,4-addition reactions to unsaturated ketones. mdpi.com In such systems, a chiral base deprotonates the thiol to form a thiolate, which then undergoes a conjugate addition to an α,β-unsaturated carbonyl compound. The bulky cycloheptyl group in this compound would play a significant role in defining the steric environment of the transition state, thereby influencing the stereochemical outcome of the reaction. The catalyst's performance is dictated by its ability to form a chiral ion pair that directs the enantioselective attack on the substrate. mdpi.com

| Catalyst Feature | Influence on Catalysis | Rationale for this compound |

| Thiol Acidity (pKa) | Affects the ease of thiolate formation. | The alkyl nature suggests a pKa typical for alkanethiols, allowing for deprotonation by common organic bases. |

| Steric Bulk | Governs facial selectivity in asymmetric reactions. | The large and conformationally flexible cycloheptyl group can effectively shield one face of the reactive intermediate, potentially leading to high enantioselectivity. |

| Nucleophilicity | Determines the rate of conjugate addition. | The thiolate anion is a soft and potent nucleophile, ensuring efficient addition to electrophilic double bonds. |

| Metal Center | Potential Catalytic Application | Role of this compound Ligand |

| Palladium (Pd) | Cross-coupling reactions (e.g., Suzuki, Heck) | Steric bulk can enhance catalytic turnover by promoting the reductive elimination step and stabilizing the active catalytic species. |

| Ruthenium (Ru) | Hydrogenation and Dehydrogenation | Can act as a transient cooperative ligand, where its coordination/dissociation reversibly activates H₂ and controls selectivity. nih.gov |

| Gold (Au) | Hydroamination, Cyclization | The Au-S bond provides a stable anchor, while the cycloheptyl group creates a defined pocket to control substrate approach. |

| Nickel (Ni) | C-S and C-O Cross-Coupling | The soft thiolate ligand is compatible with Ni catalysis, and its steric profile can influence regioselectivity. wikipedia.org |

Surface Functionalization in Nanocatalysis (e.g., Thiol-Derivatized Gold Nanoparticles)

Thiol compounds form robust self-assembled monolayers (SAMs) on the surface of gold nanoparticles (AuNPs) through strong gold-sulfur bonds. rsc.orgmdpi.com Functionalizing AuNPs with this compound creates a sterically demanding organic layer that encapsulates the nanoparticle. This layer serves multiple functions in nanocatalysis: it stabilizes the nanoparticles against aggregation, controls access of reactants to the catalytically active gold surface, and modulates the local environment (e.g., hydrophobicity), which can enhance reaction rates and selectivity. nih.govunits.it The size and packing of the cycloheptyl groups on the nanoparticle surface would create specific nano-scale reaction environments.

Materials Science Applications

In materials science, the thiol group of this compound serves as a highly efficient functional handle for building and modifying complex macromolecular and supramolecular structures.

Polymer Synthesis via Thiol-Ene and Thiol-Michael Chemistry

Thiol-ene and Thiol-Michael reactions are powerful "click chemistry" tools for polymer synthesis and modification due to their high efficiency, orthogonality, and mild reaction conditions. researchgate.netscispace.com

In thiol-ene chemistry , a thiol adds across a double bond (ene) in the presence of a radical initiator (often UV light). youtube.com As a monofunctional thiol, this compound can be used to:

End-cap polymers: Reacting it with polymers having terminal alkene groups to introduce a cycloheptylethyl moiety at the chain end.

Functionalize polymer side-chains: Grafting the cycloheptylethyl group onto polymers containing pendant alkene groups, thereby modifying the polymer's physical properties (e.g., increasing its glass transition temperature or altering its solubility). nih.gov

In Thiol-Michael chemistry , the reaction involves the conjugate addition of a thiolate to an electron-deficient alkene (e.g., acrylate, maleimide). This reaction is typically base-catalyzed. This compound can be used to modify polymers or biomolecules bearing Michael acceptor groups.

| Reaction Type | Role of this compound | Resulting Polymer Feature | Potential Impact on Material Properties |

| Radical Thiol-Ene | Chain transfer agent / Post-polymerization modification reagent | Cycloheptylethyl side-chains or end-groups | Increased hydrophobicity, altered thermal properties, controlled refractive index. nih.gov |

| Base-Catalyzed Thiol-Michael | Nucleophilic modification agent | Covalently attached cycloheptylethyl groups via a thioether linkage | Enhanced stability, tailored surface properties for biomaterials or coatings. |

Self-Assembly and Supramolecular Architectures

The ability of thiols to form ordered, self-assembled monolayers (SAMs) on gold surfaces is a cornerstone of nanotechnology and surface science. scispace.com When this compound is exposed to a gold substrate, the sulfur atoms chemisorb onto the gold, while the cycloheptylethyl chains orient themselves to maximize van der Waals interactions. nih.gov The bulky and flexible nature of the cycloheptyl group would lead to a SAM with a distinct thickness, packing density, and surface energy compared to monolayers formed from linear alkanethiols. Such controlled surfaces can be used to pattern substrates, control wetting properties, or act as platforms for sensing applications. The interplay of chain-chain interactions and the footprint of the cycloheptyl headgroup would dictate the final two-dimensional ordered structure. researchgate.net

Surface Modification and Functional Coatings

The unique structural characteristics of this compound, namely its thiol functional group and its bulky cycloheptyl moiety, make it a compound of interest for surface modification and the development of functional coatings. The thiol group provides a reactive anchor for chemisorption onto various surfaces, most notably noble metals like gold, silver, and platinum, leading to the formation of self-assembled monolayers (SAMs).

The formation of SAMs is a spontaneous process where the sulfur atom of the thiol group forms a strong, covalent-like bond with the metal surface. This interaction drives the organization of the molecules into a densely packed, ordered layer. The ethyl spacer between the thiol and the cycloheptyl group provides flexibility, while the large, non-planar cycloheptyl group itself dictates the packing density and intermolecular interactions within the monolayer.

Unlike linear alkanethiols which tend to form highly ordered, crystalline-like structures, the bulky and conformationally flexible cycloheptyl group of this compound is expected to create a more disordered monolayer with a lower packing density. This structural difference can significantly influence the properties of the resulting surface coating. For instance, a less densely packed monolayer might exhibit different barrier properties against corrosion or might allow for the intercalation of other molecules.

The primary function of a coating derived from this compound would be to impart the hydrophobic nature of the cycloheptyl group to the substrate. This can be highly valuable in applications requiring water repellency, reduced surface friction, or resistance to biofouling. The hydrocarbon-rich surface would lower the surface energy, leading to high water contact angles, a key indicator of hydrophobicity.

Interactive Table: Projected Properties of a this compound Monolayer

The following table compares the expected properties of a self-assembled monolayer of this compound with a standard linear thiol, n-dodecanethiol, on a gold surface. These are projected values based on chemical principles.

| Property | This compound | n-Dodecanethiol | Rationale for Projection |

| Molecular Packing | Less Ordered | Highly Ordered, Crystalline-like | The bulky, non-planar cycloheptyl group sterically hinders close packing. |

| Monolayer Thickness | ~1.0 - 1.2 nm | ~1.5 - 1.7 nm | Shorter effective chain length and potential tilting of the molecule. |

| Surface Hydrophobicity | High | Very High | Both are hydrophobic, but the less dense packing of the cycloheptyl group might slightly reduce the overall effect compared to a perfectly packed linear chain. |

| Barrier Properties | Moderate | High | A less dense monolayer may have more defects, allowing for some penetration of small molecules or ions. |

Synthesis of Chemically Modified Analogs and Precursors

The chemical reactivity of this compound is dominated by its thiol (-SH) group, which is a versatile functional group for a wide range of chemical transformations. This allows for the synthesis of a diverse array of chemically modified analogs with tailored properties.

Derivatization Strategies:

The thiol group can undergo several key reactions to produce modified analogs:

Oxidation: Mild oxidation, for instance with iodine or air, leads to the formation of the corresponding disulfide, bis(2-cycloheptylethyl) disulfide. More vigorous oxidation can yield sulfinic acids and ultimately sulfonic acids, introducing acidic, hydrophilic functionalities.

Alkylation: The thiol is readily deprotonated to form a thiolate anion, which is a potent nucleophile. This thiolate can react with alkyl halides or other electrophiles to form thioethers. researchgate.net This is a common strategy to introduce different organic moieties.

Thiol-ene Reaction: In the presence of a radical initiator or UV light, the thiol group can add across a carbon-carbon double bond (an alkene) in a highly efficient and specific manner known as the thiol-ene "click" reaction. This allows for the covalent attachment of the 2-cycloheptylethyl group to a wide variety of alkene-containing molecules and polymers.

Interactive Table: Potential Analogs via Derivatization

| Analog Type | General Structure | Reagents and Conditions | Potential Application |

| Disulfide | R-S-S-R | Mild oxidant (e.g., I2, air) | Reversible cross-linking in polymers |

| Thioether | R-S-R' | Base (e.g., NaH), Alkyl Halide (R'-X) | Modification of electronic or optical properties |

| Sulfonic Acid | R-SO3H | Strong oxidant (e.g., H2O2, KMnO4) | Introduction of hydrophilicity, use as a surfactant |

| Thiol-ene Adduct | R-S-CH2-CH2-R' | Alkene (H2C=CH-R'), Radical Initiator/UV | Polymer modification, surface patterning |

R represents the 2-cycloheptylethyl group.

Synthesis of Precursors:

The synthesis of this compound itself would likely start from a more readily available cycloheptane (B1346806) derivative. A plausible synthetic route involves the conversion of a precursor containing a suitable leaving group to the thiol.

Common methods for thiol synthesis that could be applied here include:

From an Alkyl Halide: The reaction of 2-cycloheptylethyl bromide with a sulfur nucleophile like sodium hydrosulfide (B80085) (NaSH) or thiourea (B124793) followed by hydrolysis is a standard method for thiol synthesis. libretexts.org

From an Alcohol: 2-Cycloheptylethanol (B3032750) can be converted to the corresponding thiol. This can be achieved via activation of the alcohol as a tosylate or mesylate, followed by substitution with a thiolating agent. Another approach is the Mitsunobu reaction using thioacetic acid followed by hydrolysis. ias.ac.in

Environmental Behavior and Degradation Pathways of 2 Cycloheptylethane 1 Thiol

Abiotic Transformation Processes (e.g., Oxidation, Hydrolysis)

Abiotic transformation involves chemical reactions that occur without the facilitation of living organisms. For 2-Cycloheptylethane-1-thiol, the most significant abiotic processes are oxidation and, to a lesser extent, hydrolysis under specific conditions.

Oxidation

The thiol group is susceptible to oxidation by various environmental oxidants. In oxic environments, the sulfur atom can be oxidized to several higher oxidation states.

Dimerization to Disulfide: The most common initial oxidation reaction for thiols is the formation of a disulfide. Two molecules of this compound would react to form bis(2-cycloheptylethyl) disulfide. This reaction can be initiated by molecular oxygen, especially in the presence of metal catalysts, or by other environmental oxidants. odu.edu The thiol-disulfide redox state often serves as an indicator of environmental stress and cellular viability. nih.gov

Further Oxidation: Under more strongly oxidizing conditions, the sulfur atom in the thiol or disulfide can be further oxidized to form sulfenic acids (R-SOH), sulfinic acids (R-SO₂H), and ultimately sulfonic acids (R-SO₃H). nih.gov These transformations represent irreversible oxidation steps that lead to the complete mineralization of the sulfur-containing functional group.

Hydrolysis

The term hydrolysis, in the context of thiols (R-SH), is not a direct reaction of the S-H bond with water. However, the corresponding thiolate anion (RS⁻), which forms in neutral to alkaline aqueous solutions, can undergo catalytic hydrolysis to yield an alcohol. acs.org This process, while demonstrated under laboratory conditions with specific catalysts, may occur in natural environments where metal ions are present. acs.org Thioesters, a related class of compounds, are known to hydrolyze, but this is a different functional group. nih.govnih.gov The stability of thiols in aqueous solutions is pH-dependent, with the thiolate form being more reactive. mdpi.com

Table 1: Summary of Abiotic Transformation Processes for Thiols

| Process | Reactant(s) | Primary Product(s) | Environmental Conditions |

| Oxidation (Dimerization) | Thiol, O₂, Metal Ions | Disulfide (R-S-S-R) | Oxic waters, soils; catalyzed by transition metals (e.g., Cu, Fe). |

| Oxidation (Further) | Thiol/Disulfide, ROS | Sulfenic, Sulfinic, and Sulfonic Acids | Environments with high levels of reactive oxygen species (ROS). |

| Catalytic Hydrolysis | Thiolate (RS⁻), H₂O | Alcohol (R-OH) | Primarily demonstrated with metal catalysts; potential in metal-rich waters. acs.org |

Biotic Degradation Mechanisms (e.g., Microbial Metabolism)

Microbial metabolism is a primary pathway for the degradation of organosulfur compounds in the environment. britannica.com Bacteria, fungi, and other microorganisms utilize thiols as a source of carbon and sulfur.

The degradation of long-chain alkanes and related compounds by microbes is well-documented, and similar pathways are expected for this compound. mdpi.comnih.govdntb.gov.ua The initial step in the aerobic biodegradation of an alkyl chain typically involves oxidation by hydroxylase enzymes to form a primary alcohol. nih.gov This alcohol is then further oxidized to an aldehyde and a carboxylic acid, which can enter central metabolic pathways like β-oxidation.

For the thiol group, microorganisms can cleave the carbon-sulfur bond, releasing sulfide (B99878). The sulfide can then be oxidized to sulfate, which can be assimilated by other organisms. britannica.com Various soil fungi, including species from the genera Fusarium, Penicillium, and Trichoderma, have demonstrated the ability to degrade complex organic molecules and could potentially metabolize this compound. nih.gov The presence of a bulky cycloheptyl group may influence the rate of degradation, as microbial enzymes may show specificity for linear versus cyclic or branched structures. Some bacteria are known to have higher degradation rates for medium-chain alkanes compared to very long or short chains. frontiersin.org

Environmental Partitioning and Mobility

The environmental distribution of this compound will be governed by its physicochemical properties, including water solubility, vapor pressure, and its affinity for organic matter.

Water Solubility and Soil Sorption: The molecule has a significant non-polar character due to the C9 alkyl structure (cycloheptyl plus ethyl). This suggests a low water solubility and a high octanol-water partition coefficient (Kow). Consequently, in aquatic environments, this compound is expected to partition from the water column to sediment and suspended organic matter. In terrestrial environments, it will likely exhibit strong sorption to soil organic matter, limiting its mobility and leaching into groundwater. researchgate.netnih.gov The adsorption process is often pH-dependent; for instance, some thiols adsorb more readily to clay minerals under acidic conditions where the neutral form predominates. mdpi.com

Volatility and Atmospheric Fate: Aliphatic thiols are known for their volatility and strong odors. wikipedia.org While the large cycloheptylethane group will reduce its vapor pressure compared to smaller thiols, some partitioning to the atmosphere is possible, particularly from surface soils and waters. Once in the atmosphere, organosulfur compounds can contribute to the formation of secondary organic aerosols. acs.orgcopernicus.orgnih.gov

Table 2: Predicted Environmental Partitioning Behavior

| Environmental Compartment | Predicted Behavior | Rationale |

| Water | Low solubility; partitioning to sediment and suspended solids. | The large, non-polar alkyl group reduces affinity for water. |

| Soil/Sediment | Strong sorption to organic matter; low mobility. | High affinity for non-polar organic phases (high Kow). |

| Air | Moderate to low volatility; potential for atmospheric transport. | Volatility is reduced by the large molecular weight but the thiol group contributes to some vapor pressure. |

| Biota | Potential for bioaccumulation in fatty tissues. | The high lipophilicity (fat-loving nature) suggests it could accumulate in organisms. |

Future Research Directions and Emerging Trends in 2 Cycloheptylethane 1 Thiol Chemistry

Development of Novel and Sustainable Synthetic Routes

The historical reliance on odorous and often toxic thiol precursors has prompted a significant shift towards greener and more sustainable synthetic methodologies. rsc.org Future research concerning 2-Cycloheptylethane-1-thiol will likely focus on developing routes that improve safety, reduce waste, and utilize renewable resources.

Key areas of investigation will include:

Catalytic Hydrothiolation: Moving beyond traditional methods, research will likely explore the direct, atom-economical addition of hydrogen sulfide (B99878) to cycloheptylethylene using advanced catalysts. This could involve heterogeneous catalysts for easier separation or photocatalytic systems that operate under mild, visible-light conditions. nih.govwikipedia.org

Thiol-Free Surrogates: An emerging sustainable approach involves the use of "thiol-free" synthesized N-thiophthalimides or other electrophilic sulfur transfer reagents. rsc.org Developing a synthesis for a 2-cycloheptylethane equivalent of these reagents would allow for the introduction of the desired thiol group late in a synthetic sequence, avoiding the handling of volatile thiols.

Bio-based Precursors: As the chemical industry moves towards renewable feedstocks, routes starting from bio-derived cycloheptanone (B156872) or related structures could be explored. rsc.org This aligns with the broader goals of green chemistry to create more sustainable production lifecycles for specialty chemicals. acs.org

| Synthetic Route | Key Reagents | Potential Advantages | Anticipated Research Challenges |

|---|---|---|---|

| Photocatalytic Hydrothiolation | Cycloheptylethylene, H₂S, Photocatalyst | High atom economy, mild conditions, use of sustainable light energy. acs.org | Catalyst efficiency and stability, regioselectivity control. |

| "Thiol-Free" Surrogate Chemistry | Cycloheptylethyl halide, N-thiophthalimide surrogate, Ni-catalyst. rsc.org | Avoids use of odorous thiols, good functional group tolerance. rsc.org | Multi-step synthesis of the surrogate, catalyst cost. |

| Reduction of Disulfides | Bis(2-cycloheptylethyl) disulfide, Reducing agent (e.g., Zn/Acid) | Can be derived from oxidative coupling, potentially milder conditions. libretexts.org | Requires prior synthesis of the disulfide, generates stoichiometric waste. |

Exploration of Undiscovered Reactivity and Transformation Pathways

While the fundamental reactivity of thiols—such as oxidation to disulfides and nucleophilic substitution—is well-understood, the unique structural features of this compound, namely its bulky, flexible seven-membered ring, offer avenues for discovering novel transformations. masterorganicchemistry.com

Future research will likely delve into:

Thiol-Ene and Thiol-Yne Click Chemistry: The "click" reaction between thiols and alkenes or alkynes is a highly efficient method for forming carbon-sulfur bonds under mild conditions. nih.govmdpi.com Investigating the participation of this compound in these reactions could lead to the synthesis of complex molecules and polymers. The steric hindrance from the cycloheptyl group may influence reaction kinetics and selectivity, providing a tunable parameter for material synthesis.

Asymmetric Catalysis: Chiral thiol-containing molecules have been successfully employed as organocatalysts and ligands in asymmetric synthesis. acs.orgmdpi.com Future work could involve resolving this compound into its enantiomers or incorporating it into chiral scaffolds. These new chiral thiols could then be tested as catalysts for reactions like enantioselective protonation or conjugate additions, where the cycloheptyl group could impart unique stereochemical control.

Photoredox-Mediated Reactions: Thiols are increasingly being used as hydrogen atom transfer (HAT) catalysts in photoredox reactions. researchgate.net The bond dissociation energy of the S-H bond in this compound could make it an effective HAT agent for generating carbon-centered radicals from alkenes, opening up new pathways for C-C bond formation.

Integration with Modern Chemical Synthesis Methodologies (e.g., Flow Chemistry, Automation)

The transition from batch to continuous flow manufacturing offers significant advantages in terms of safety, process control, and scalability. For thiol chemistry, which can involve hazardous reagents or highly exothermic reactions, flow chemistry is particularly promising.

Emerging trends in this area include:

Photochemical Flow Reactors: Photochemical reactions, such as the thiol-ene coupling, are ideally suited for flow chemistry. acs.orgrsc.org The narrow channels of a microreactor allow for uniform light penetration, leading to higher efficiency and shorter reaction times compared to batch processes. rsc.org A telescoped, two-step flow process could be developed where cycloheptylethylene and a thiol precursor are reacted in a photochemical step, followed by an in-line purification or a subsequent reaction, such as a cyclization. nih.govresearchgate.net

Automated Self-Optimization: Modern flow reactors can be integrated with automated systems that use algorithms to self-optimize reaction conditions (e.g., temperature, residence time, stoichiometry). rsc.org Applying this technology to the synthesis or derivatization of this compound would enable rapid identification of optimal process parameters, accelerating development.

Safe Handling of Hazardous Reagents: Flow chemistry minimizes the volume of hazardous material present at any given time, making processes safer. researchgate.net This would be a significant advantage for reactions involving toxic reagents like hydrogen sulfide or intermediates like half-mustards. nih.gov

Advanced Characterization Techniques for In-Situ Studies

Understanding reaction mechanisms and kinetics is crucial for process optimization and the discovery of new reactivity. Future research will leverage advanced analytical techniques to study reactions involving this compound in real-time.

Potential applications of these techniques include:

Real-Time Mass Spectrometry: Techniques like Direct Analysis in Real Time-Mass Spectrometry (DART-MS) can be used for the rapid detection and structural characterization of reaction intermediates and products directly from a reaction mixture without extensive sample preparation. rsc.org This would be invaluable for monitoring the progress of flow reactions or identifying transient species.

In-Situ Spectroscopy (NMR, IR): Placing spectroscopic probes directly into a reactor allows for the continuous monitoring of reactant consumption and product formation. This provides detailed kinetic data that is essential for understanding complex reaction networks and validating proposed mechanisms.

Proteomic and Metabolomic Approaches: Methodologies developed to identify thiol modifications on proteins can be adapted to study the reactivity of this compound in complex biological or environmental samples. nih.govnih.gov This could involve using isotopic labeling to track the fate of the thiol in cellular systems or environmental degradation pathways.

| Technique | Type of Information Provided | Potential Application |

|---|---|---|

| DART-MS | Real-time molecular weight of reactants, intermediates, and products. rsc.org | Monitoring fast reactions in flow; identifying unstable intermediates. |

| In-Situ NMR | Quantitative concentration changes of specific species over time. | Elucidating complex reaction kinetics and mechanisms. |

| Isotopic Labeling with LC-MS | Tracking the incorporation and transformation of the thiol moiety. nih.gov | Studying metabolic pathways or material degradation. |

| X-ray Crystallography | Precise 3D structure of solid derivatives or metal complexes. | Confirming stereochemistry in asymmetric catalysis; characterizing coordination in novel materials. |

Design of Next-Generation Thiol-Based Functional Materials and Catalysts

The sulfhydryl group is a versatile functional handle for creating advanced materials and catalysts. The unique combination of a reactive thiol head and a bulky, hydrophobic cycloheptyl tail in this compound makes it an intriguing building block for materials science.

Future research directions could focus on:

Self-Assembled Monolayers (SAMs): Thiols readily form ordered monolayers on gold and other metal surfaces. The large footprint of the cycloheptyl group could be used to control the packing density and surface properties (e.g., wettability, adhesion) of SAMs for applications in electronics, sensors, or biocompatible coatings.

Stimulus-Responsive Polymers: The reversible oxidation of thiols to disulfides can be used to create polymers that respond to changes in redox potential. nih.gov Incorporating this compound into a polymer backbone could lead to self-healing materials or drug-delivery vehicles where the bulky cycloheptyl groups influence the mechanical properties and encapsulation efficiency.

Functionalized Nanomaterials: The thiol group can act as an anchor to graft molecules onto the surface of nanoparticles or carbon-based materials like graphene oxide. researchgate.netacs.org Functionalizing these materials with this compound could enhance their dispersibility in non-polar media or create specific binding sites for environmental remediation, such as the selective adsorption of heavy metals.

Thiol-Ene Networks for 3D Printing: Thiol-ene chemistry is increasingly used to create polymer networks suitable for 3D printing. rsc.org Using this compound as a comonomer could produce resins with tailored thermomechanical properties, potentially leading to new biobased and degradable materials for rapid prototyping. rsc.org

Q & A

Basic: What are the recommended methodologies for synthesizing and purifying 2-Cycloheptylethane-1-thiol with high yield and purity?

Answer:

Synthesis typically involves nucleophilic substitution or thiolation reactions. For purification, fractional distillation under inert atmospheres (to prevent oxidation) and column chromatography using silica gel with non-polar solvents (e.g., hexane/ethyl acetate) are effective. Purity validation should employ gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) to confirm molecular structure and absence of byproducts . Optimization requires iterative testing of reaction parameters (temperature, catalyst loading) and rigorous solvent selection to minimize thiol degradation .

Basic: How can researchers assess the stability of this compound under varying storage conditions?

Answer:

Stability studies should include:

- Accelerated degradation tests under controlled temperature/humidity (e.g., 40°C/75% RH for 6 months).

- Light exposure assays using UV-Vis spectroscopy to track photolytic breakdown.

- Oxidative stability via headspace gas chromatography to quantify disulfide formation.

Data should be analyzed using Arrhenius modeling to predict shelf-life under standard conditions .

Advanced: What experimental designs are suitable for elucidating the reaction mechanisms of this compound in organometallic catalysis?

Answer:

- Kinetic isotope effects (KIE) to identify rate-determining steps.

- In-situ FTIR/Raman spectroscopy to monitor intermediate species.

- DFT computational modeling to map transition states and verify experimental observations.

Contradictions between theoretical and empirical data may arise from solvent effects or unaccounted steric hindrance; these require multi-method validation (e.g., X-ray crystallography of intermediates) .

Advanced: How can researchers resolve contradictory data on the compound’s bioactivity in enzymatic inhibition assays?

Answer:

Contradictions often stem from assay conditions (e.g., pH, co-solvents). Mitigation strategies include:

- Dose-response standardization across multiple enzyme isoforms.

- Isothermal titration calorimetry (ITC) to quantify binding thermodynamics independently of fluorescence/absorbance artifacts.

- Triangulation with molecular docking simulations to validate binding poses .

Advanced: What methodologies are critical for studying environmental fate and degradation pathways of this compound?

Answer:

- Microcosm studies simulating soil/water systems under aerobic/anaerobic conditions.

- LC-MS/MS to detect transformation products (e.g., sulfonic acids).

- QSAR modeling to predict ecotoxicity endpoints based on structural analogs. Regulatory frameworks (e.g., EPA DSSTox) provide baseline data for cross-comparison .

Advanced: How should researchers design experiments to investigate the compound’s interactions with lipid membranes or proteins?

Answer:

- Surface plasmon resonance (SPR) for real-time binding kinetics.

- Circular dichroism (CD) to assess conformational changes in proteins.

- Molecular dynamics (MD) simulations to model membrane penetration. Discrepancies between in-silico and experimental results necessitate adjusting force-field parameters or validating with cryo-EM .

Basic: What analytical techniques are most reliable for quantifying trace amounts of this compound in complex matrices?

Answer:

- Derivatization-GC-MS : Thiols are derivatized with iodoacetamide to enhance volatility.

- HPLC-fluorescence detection using maleimide-based probes for selective tagging.

- Internal standardization (e.g., deuterated analogs) to correct for matrix effects .

Advanced: What strategies address reproducibility challenges in synthesizing enantiomerically pure derivatives?

Answer:

- Chiral chromatography (e.g., using amylose-based columns) for separation.

- Asymmetric catalysis with chiral ligands (e.g., BINAP) to control stereochemistry.

- Dynamic kinetic resolution to minimize racemization during synthesis. Cross-validation with polarimetry and chiral NMR shift reagents is critical .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.